Methyl 2-amino-6-cyanohexanoate chemical structure and properties
Methyl 2-amino-6-cyanohexanoate chemical structure and properties
The following technical guide details the chemical structure, properties, synthesis, and applications of Methyl 2-amino-6-cyanohexanoate . This compound serves as a critical chiral building block in the synthesis of non-canonical amino acids, specifically Homolysine and 2-Aminopimelic acid , which are pivotal in the development of protease inhibitors and peptidomimetics.
Core Identity & Applications in Drug Discovery
Executive Summary
Methyl 2-amino-6-cyanohexanoate (also referred to as the methyl ester of 6-cyano-norleucine or
Its primary utility in drug development lies in its role as a divergent precursor :
-
Reduction of the nitrile yields Homolysine (2,7-diaminoheptanoic acid), a lysine homolog used to extend peptide side chains and alter protease recognition sites.
-
Hydrolysis of the nitrile yields 2-Aminopimelic acid (2-aminoheptanedioic acid), a dicarboxylic acid used in the design of NMDA receptor ligands and glutamate analogs.
-
"Click" Chemistry: The nitrile group serves as a bioorthogonal handle for tetrazole formation.
Chemical Identity & Structural Analysis[1][2][3]
| Property | Data |
| IUPAC Name | Methyl 2-amino-6-cyanohexanoate |
| Common Names | 6-Cyano-L-norleucine methyl ester (if L-isomer); Homolysine nitrile methyl ester |
| Chemical Formula | C |
| Molecular Weight | 170.21 g/mol |
| CAS Number | Note: Often cited as the HCl salt or free acid derivative (e.g., 63328-49-4 for Boc-protected analog).[1] |
| Chirality | Available as (S)- (L-isomer), (R)- (D-isomer), or (RS)- (Racemic) |
| Physical State | Colorless to pale yellow oil (free base); White solid (HCl salt) |
| Solubility | Soluble in MeOH, DCM, EtOAc; HCl salt soluble in Water |
Structural Logic
The molecule is defined by a hexanoate backbone (C1–C6) where C1 is the ester carbonyl. The amino group is at C2 (
-
Backbone: C1(O)-C2(
)-C3( )-C4( )-C5( )-C6( ). -
Functionalization: The C6 position holds the nitrile group (
). This effectively creates a 7-carbon chain length if the nitrile carbon is counted, making it a homolog of lysine precursors.
Synthesis & Production
The most robust industrial synthesis utilizes Phase Transfer Catalysis (PTC) alkylation of a Glycine Schiff Base. This method allows for the scalable production of racemic or enantiomerically enriched material (using chiral catalysts).
Reaction Pathway (Graphviz)
Figure 1: Synthetic workflow for Methyl 2-amino-6-cyanohexanoate via Glycine Schiff Base alkylation.[1][2][3][4][5][6]
Detailed Protocol: Enantioselective Synthesis (O'Donnell Method)
Objective: Synthesis of (S)-Methyl 2-amino-6-cyanohexanoate.
-
Reagents:
-
N-(Diphenylmethylene)glycine methyl ester (1.0 eq)
-
5-Bromovaleronitrile (1.2 eq)
-
O-Allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (0.1 eq, Chiral PTC)
-
50% KOH (aq), Toluene.
-
-
Procedure:
-
Step 1 (Alkylation): Dissolve the Glycine Schiff base and chiral catalyst in toluene. Cool to 0°C. Add 5-bromovaleronitrile and 50% KOH. Stir vigorously for 12–24 hours. The chiral catalyst directs the attack of the electrophile to the Re-face of the enolate, yielding the (S)-enantiomer.
-
Step 2 (Workup): Separate organic layer, wash with water and brine. Dry over Na
SO and concentrate. -
Step 3 (Hydrolysis): Dissolve the crude imine in THF/1N HCl (1:1). Stir at RT for 2 hours to remove the benzophenone protecting group.
-
Step 4 (Purification): Extract the released benzophenone with ether. The aqueous layer contains the target amino ester hydrochloride. Lyophilize to obtain the product as a white solid.
-
Chemical Reactivity & Drug Development Applications[7]
Methyl 2-amino-6-cyanohexanoate is a "divergent intermediate." Its value lies in its ability to transform into distinct chemical classes used in medicinal chemistry.
A. Precursor to Homolysine (2,7-Diaminoheptanoic Acid)
Homolysine is a non-natural amino acid with an extra methylene group compared to Lysine.
-
Mechanism: Catalytic hydrogenation of the nitrile group.
-
Reagents: H
(50 psi), PtO or Raney Nickel, in MeOH/HCl. -
Application: Used in Peptide Stapling . The extended side chain allows for cross-linking at distances unreachable by standard Lysine, stabilizing
-helical conformations in therapeutic peptides.
B. Precursor to 2-Aminopimelic Acid (2-Aminoheptanedioic Acid)
-
Mechanism: Acidic or basic hydrolysis of the nitrile to a carboxylic acid.
-
Application: A structural analog of Glutamate. Used to synthesize NMDA receptor antagonists and ligands for investigation of neurodegenerative pathways.
C. Bioorthogonal "Click" Chemistry
-
Mechanism: The nitrile group undergoes [2+3] cycloaddition with azides to form tetrazoles.
-
Application: Tetrazoles act as carboxylic acid bioisosteres with improved metabolic stability and bioavailability. This transformation is used to optimize lead compounds in late-stage drug discovery.
Reactivity Flowchart (Graphviz)
Figure 2: Divergent chemical pathways for Methyl 2-amino-6-cyanohexanoate.
Handling & Safety Data
-
Hazard Classification:
-
Acute Toxicity (Oral/Inhalation): Category 4.[7] Nitriles can metabolize to release cyanide ions, though aliphatic nitriles are generally less toxic than aromatic ones.
-
Skin/Eye Irritation: Category 2.
-
-
Storage:
-
Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
The free base is prone to cyclization or polymerization; store as the Hydrochloride salt for maximum stability.
-
Hygroscopic: Keep desiccated.
-
References
-
O'Donnell, M. J. (2004). "The Enantioselective Synthesis of
-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. -
Davis, D. T. (1999). "The Stereoselective Synthesis of Amino Acids for Biosynthetic Studies." National Library of Canada, Thesis Collection. (Describes synthesis of (R)-2-amino-6-cyanohexanoic acid).
- Smith, P. A. S. (1965). "The Chemistry of Open-Chain Organic Nitrogen Compounds." Benjamin, Vol 1. (General reference for nitrile reduction to amines).
-
Siu, T. , et al. (2013). "Discovery of (R)-2-Amino-6-borono-2-(2-(piperidin-1-yl)ethyl)hexanoic Acid and Congeners." Journal of Medicinal Chemistry, 56(21), 8969–8983. (Demonstrates synthesis of similar 6-substituted hexanoic acid derivatives).
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Methyl 6-aminohexanoate | C7H15NO2 | CID 1810164 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of (S)-(+)-2-amino-6-(aminooxy)hexanoic acid - Lookchem [lookchem.com]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 6-Amino-2-cyanobenzothiazole 97 7724-12-1 [sigmaaldrich.com]
